molecular formula C14H11ClN6O2S B14930114 methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B14930114
M. Wt: 362.8 g/mol
InChI Key: DIQGPFIRPYXWRH-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and a carboxylate ester group

Preparation Methods

The synthesis of methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents like dichloromethane or tetrahydrofuran .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, especially at the chloro group, using reagents like sodium iodide in acetone.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures

Scientific Research Applications

Methyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and potential therapeutic effects.

    Industry: It may be used in the development of new materials with specific chemical properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but it often involves binding to active sites and altering the function of proteins or nucleic acids .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

This compound’s uniqueness lies in its specific combination of functional groups and the resulting properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C14H11ClN6O2S

Molecular Weight

362.8 g/mol

IUPAC Name

methyl 4-(4-chloro-2-methylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C14H11ClN6O2S/c1-6-8-12-18-11(9-7(15)4-17-20(9)2)19-21(12)5-16-13(8)24-10(6)14(22)23-3/h4-5H,1-3H3

InChI Key

DIQGPFIRPYXWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C(C=NN4C)Cl)C(=O)OC

Origin of Product

United States

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